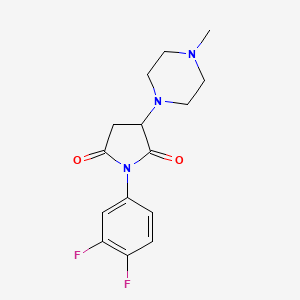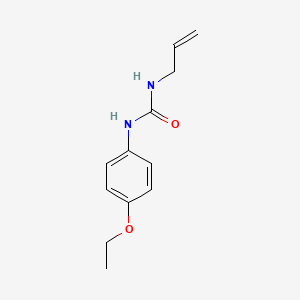![molecular formula C17H10ClF3N2O2 B4664988 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4664988.png)
3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione
Descripción general
Descripción
3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione, also known as CTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTI belongs to the class of imidazolidinedione derivatives and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and growth. 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has also been shown to modulate the expression of various genes involved in cell signaling and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione is also stable under normal laboratory conditions and can be stored for long periods of time. However, 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has some limitations for lab experiments. It is toxic to cells at high concentrations and can interfere with cell viability assays. 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione also has low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione. One area of research is the development of 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione and the identification of its molecular targets. Further research is also needed to determine the safety and toxicity of 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione in vivo and to optimize its use in lab experiments.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. 3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione has also been shown to possess antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-12-2-1-3-13(9-12)23-15(24)14(22-16(23)25)8-10-4-6-11(7-5-10)17(19,20)21/h1-9H,(H,22,25)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQRXTVPGLIYRO-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4664912.png)
![3-(4-morpholinyl)-8-(phenylsulfonyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B4664920.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4664940.png)
![2-benzyl-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664947.png)

![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyridine](/img/structure/B4664967.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)


![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)